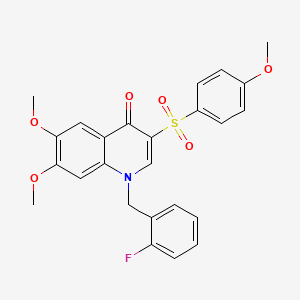

1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound with numerous applications in scientific research. It is a quinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Syntheses and Metabolites : Research has explored the synthesis of quinoline derivatives and their metabolites. For example, the synthesis of metabolites of specific quinoline carboxylates demonstrates the versatility of quinoline scaffolds in medicinal chemistry and the utility of certain protective groups in achieving high yields of desired products (Mizuno et al., 2006). Another study focuses on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, highlighting the synthetic routes and potential applications of these compounds (Stuart et al., 1987).

Excited-State Intramolecular Proton Transfer (ESIPT) : The modulation of the ESIPT process in quinoline derivatives is of interest for developing advanced fluorescent materials. Research demonstrates how the electronic nature of substituents affects the photophysical properties of quinoline-based dimers, which is crucial for applications in optical materials and sensors (Heyer et al., 2017).

Biological Applications

Cytotoxic Activities : Studies on quinoline derivatives have shown significant in vitro cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds in the development of new anticancer therapies (Reddy et al., 2013).

Anti-Inflammatory Activity : The synthesis and evaluation of fluorine-substituted quinoline derivatives for anti-inflammatory activity shed light on the structure-activity relationships that govern the bioactivity of these compounds. This research could guide the design of novel anti-inflammatory drugs (Sun et al., 2019).

Mechanistic Insights and Structural Studies

Photoinduced C-F Bond Cleavage : Investigations into the photochemistry of fluorinated quinolone derivatives reveal mechanisms of heterolytic defluorination, which has implications for understanding the photostability and phototoxicity of pharmaceuticals (Fasani et al., 1999).

Structural Descriptions and Theoretical Studies : A comprehensive study on the crystal structure of novel sulfonamide-dihydroquinolinones offers insights into the design of hybrid molecules with enhanced biological potential. Such studies are crucial for the rational design of compounds with desired properties (Moreira et al., 2019).

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO6S/c1-31-17-8-10-18(11-9-17)34(29,30)24-15-27(14-16-6-4-5-7-20(16)26)21-13-23(33-3)22(32-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWICOIIQCDDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)

![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)

![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)

![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)

![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)

![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)